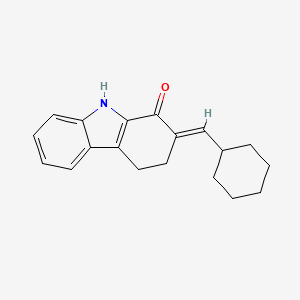

(2E)-2-(cyclohexylmethylidene)-4,9-dihydro-3H-carbazol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of carbazole derivatives, closely related to the target compound, involves strategic reactions that highlight the flexibility and complexity of organic synthesis. One approach utilizes gold-catalyzed cycloisomerization of 3-allenylmethylindoles, demonstrating a method for regioselective synthesis of 4,9-dihydro-1H-carbazoles. This process features a formal C2-H bond activation and is influenced by the substituents' nature and the reaction conditions (Álvarez et al., 2013). Another notable synthesis involves a one-pot reaction from cyclohexanones under metal-free conditions, showcasing the ability to synthesize carbazoles via condensation, cyclization, and dehydrogenation steps (Xiao et al., 2012).

Molecular Structure Analysis

Carbazole derivatives exhibit intriguing molecular structures that have been extensively studied. The analysis of these structures, such as the crystal structure determination of N-methyl and N-tosyl derivatives of 1,2-dihydrocarbazol-4(3H)-one, reveals an extended conjugation from the carbonyl group to the nitrogen atom and a common envelope conformation for the cyclohexenone fragment (Rodriguez et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of carbazole derivatives includes various reactions such as oximation, Beckmann rearrangement, and etherification of the carbonyl group. These reactions are indicative of the versatile functionalization potential that carbazole frameworks offer (Rodriguez et al., 1995).

科学的研究の応用

Carbazole Derivatives in Organic Synthesis and Material Science

Carbazoles are privileged nitrogen heterocycles found in a wide range of natural products, pharmaceuticals, and functional materials. Their synthesis from indoles through various strategies, including transition-metal catalyzed C-H functionalization and metal-free cyclization, demonstrates their versatility. These synthetic methods have produced carbazoles with significant pharmacological activity, underlining their importance in medicinal chemistry and materials science (Aggarwal et al., 2019).

Photophysical Properties and Applications

Carbazole derivatives are noted for their unique photophysical properties, making them suitable for use in photovoltaic cells, biomedical imaging, and fluorescent polymers. The development of functionalized materials based on carbazole structures, facilitated by palladium-catalyzed cascade reactions and C-H bond activation, showcases their potential in the creation of advanced functional materials for a variety of applications (Dinda et al., 2020).

Antioxidant Activities

Carbazole alkaloids have been synthesized and evaluated for their antioxidant activities. The synthesis and evaluation of multi-substituted carbazole alkaloids demonstrate the potential of carbazole cores in contributing to antioxidant activity, which is crucial for designing novel antioxidants (Hieda, 2017).

Light Emitting Applications

Donor-acceptor type carbazole-based molecules have been extensively researched for their applications in organic light-emitting diodes (OLEDs). The review of carbazole properties and their performance in OLEDs emphasizes the importance of carbazole-based compounds in the development of advanced optoelectronic devices (Ledwon, 2019).

特性

IUPAC Name |

(2E)-2-(cyclohexylmethylidene)-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h4-5,8-9,12-13,20H,1-3,6-7,10-11H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTFQBDFGBSFMC-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)